molecular formula C8H5FN2O2 B11756494 4-Fluoro-5-azaindole-3-carboxylic acid

4-Fluoro-5-azaindole-3-carboxylic acid

Cat. No.: B11756494
M. Wt: 180.14 g/mol
InChI Key: BOQPIZWTCMIMLL-UHFFFAOYSA-N
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Description

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 3-position of the pyridine ring makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyridine derivatives under controlled conditions. For instance, the reaction of 4-fluoropyridine with a suitable pyrrole derivative in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom and carboxylic acid group play crucial roles in enhancing the binding affinity and specificity of the compound. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • 4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Uniqueness

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable candidate in drug design.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-6-4(8(12)13)3-11-5(6)1-2-10-7/h1-3,11H,(H,12,13)

InChI Key

BOQPIZWTCMIMLL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC=C2C(=O)O)F

Origin of Product

United States

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